molecular formula C10H8ClNO B11721239 (7-Chloroquinolin-6-yl)methanol

(7-Chloroquinolin-6-yl)methanol

Cat. No.: B11721239
M. Wt: 193.63 g/mol
InChI Key: PVUZZTKXYLTTEL-UHFFFAOYSA-N
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Description

(7-Chloroquinolin-6-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chloro group at the 7th position and a hydroxymethyl group at the 6th position on the quinoline ring makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroquinolin-6-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another method includes the use of ultrasound irradiation to facilitate the click synthesis of new 7-chloroquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup, Doebner von Miller, and Combes procedures are some of the classical methods used for the preparation of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

(7-Chloroquinolin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding quinoline derivative without the chloro substituent.

    Substitution: The chloro group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Formation of 7-chloroquinoline-6-carboxylic acid.

    Reduction: Formation of 7-aminoquinoline-6-ylmethanol.

    Substitution: Formation of various 7-substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloroquinolin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its specific positioning of the chloro and hydroxymethyl groups makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(7-chloroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2

InChI Key

PVUZZTKXYLTTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)CO

Origin of Product

United States

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